molecular formula C10H17NOS B2984097 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one CAS No. 2138122-28-6

3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2984097
CAS No.: 2138122-28-6
M. Wt: 199.31
InChI Key: UIMLSBMWCTZTMB-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one is a chemical compound with the CAS Number: 1864998-37-7 . It has a molecular weight of 181.28 .


Synthesis Analysis

The synthesis of similar spirocyclic compounds has been reported in the literature . For instance, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized as potent covalent inhibitors against KRAS G12C . The synthesis involved structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray complex structural analysis . For instance, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was found to bind in the switch-II pocket of KRAS G12C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.28 . It is a powder at room temperature .

Scientific Research Applications

Antiviral Applications

  • Anti-Coronavirus Activity : Compounds similar to 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one have been synthesized and evaluated for their activity against human coronaviruses. The most active compound in this series showed an inhibitory effect on coronavirus replication, indicating the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).

  • Anti-Influenza Virus Activity : These compounds have also been tested against influenza A and B viruses, with some demonstrating potent inhibitory effects. This suggests their relevance as influenza virus fusion inhibitors, acting by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

  • Inhibition of Influenza Virus Membrane Fusion : Further studies have highlighted these compounds' ability to inhibit influenza virus hemagglutinin-mediated membrane fusion, a key step in virus replication. This points to their potential use in the development of new influenza virus fusion inhibitors (Vanderlinden et al., 2010).

Antimicrobial Applications

  • Antimicrobial Agents : Certain derivatives of this compound have been identified as effective antimicrobial agents. Their synthesis and characterization have led to compounds with potential use in combating various microbial infections (Al-Ahmadi, 1997).

  • In Vitro Cytotoxic and Apoptotic Effects : Some derivatives have been investigated for their cytotoxicity and apoptotic effects in vitro, offering insights into their potential application in cancer therapy (Turk-Erbul et al., 2021).

  • Anticancer Activity : Further research into the anticancer properties of these compounds has revealed moderate to high inhibition activities against various cancer cell lines, underlining their potential in cancer treatment (Flefel et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-propan-2-yl-7-thia-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMLSBMWCTZTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCSCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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